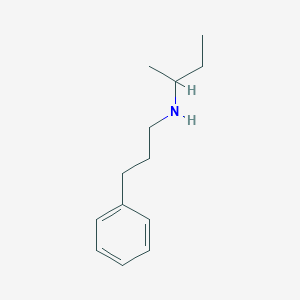

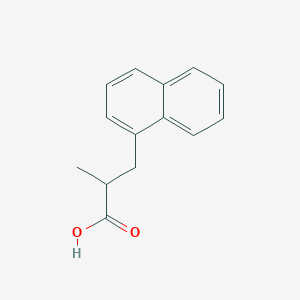

5-Methoxy-3-phenylimidazolidine-2,4-dione

Vue d'ensemble

Description

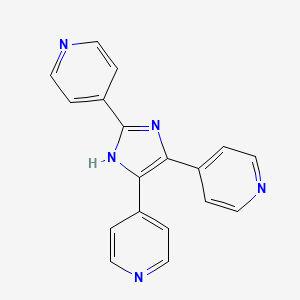

Imidazolidine-2,4-diones are a class of compounds that contain a five-membered ring with two nitrogen atoms and two carbonyl groups .

Synthesis Analysis

Imidazolidine-2,4-diones can be synthesized through various methods. One such method involves the Knoevenagel condensation . Another approach involves using morpholine as a catalyst .Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-diones consists of a five-membered ring with two nitrogen atoms and two carbonyl groups .Chemical Reactions Analysis

Imidazolidine-2,4-diones are known to exhibit remarkable reactivity toward a wide array of unsaturated hydrocarbons .Applications De Recherche Scientifique

Rhodanine-Based Compounds in Drug Discovery

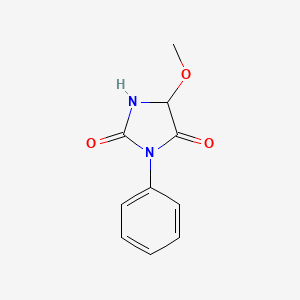

5-Methoxy-3-phenylimidazolidine-2,4-dione, a derivative of rhodanine-based compounds, has been a subject of interest in drug discovery due to its association with various biological activities. Despite their reputation as pan assay interference compounds (PAINS) and frequent hitters in screening campaigns, rhodanine-based compounds have been explored for their potential in non-specific target modulation and enzyme inhibition. Their aggregation behavior and photometric interference in biological assays, however, urge a critical evaluation of their biological activity data (Tomašič & Peterlin Mašič, 2012).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin, also known as imidazolidine-2,4-dione, is recognized for its preferred scaffold in medicinal chemistry, with applications extending to therapeutic and agrochemical uses. Derivatives like phenytoin and enzalutamide underscore the hydantoin scaffold's importance in drug discovery. Hydantoin derivatives exhibit diverse biological and pharmacological activities, making them significant in the synthesis of non-natural amino acids and their conjugates with potential medical applications (Shaikh et al., 2023).

Thiazolidinediones as PTP 1B Inhibitors

Thiazolidinediones (TZDs), with the 2,4-thiazolidinedione scaffold, have been investigated for their role as PTP 1B inhibitors, targeting insulin resistance associated with type 2 diabetes mellitus (T2DM). Structural modifications of the TZD scaffold have led to the development of molecules with potential PTP 1B inhibitory activity, highlighting the versatility of this scaffold in medicinal chemistry (Verma et al., 2019).

Thiazolidinediones in Metabolism and Cancer Research

Beyond their metabolic effects in treating conditions like T2DM, thiazolidinediones (TZDs) have also demonstrated anti-cancer properties. Their ability to act as selective inhibitors of insulin-like growth factor-1 (IGF-1) receptor signaling, a pathway often dysregulated in cancers, positions TZDs as compounds of interest in both metabolic syndrome and cancer research. This highlights the dual therapeutic potential of TZDs and the importance of structural features such as the thiazolidine-2,4-dione ring in their pharmacological profile (Mughal et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

5-methoxy-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-8-9(13)12(10(14)11-8)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWKWILTZLPKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

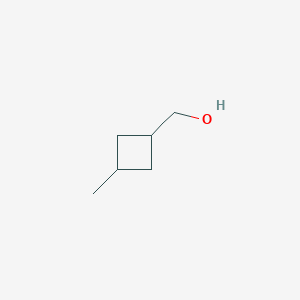

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)

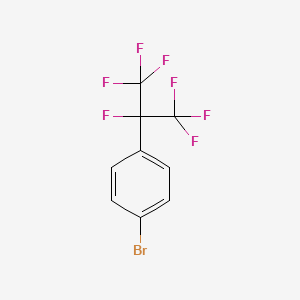

![(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118572.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118583.png)

![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B3118598.png)